6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The proton NMR spectrum of this compound would feature distinct signals for the pyrrolidine and triazine moieties:
- Pyrrolidine Protons : The 3-aminopyrrolidin-1-yl group would show resonances between δ 1.8–3.5 ppm . The axial and equatorial protons on the pyrrolidine ring typically split into multiplet patterns due to ring puckering.
- Triazine Ring Protons : The NH groups in the tetrahydrotriazinedione core resonate downfield at δ 8.5–10.0 ppm , while CH₂ groups adjacent to carbonyls appear near δ 4.0–4.5 ppm .
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ | 1.8–2.2 | Multiplet |
| Pyrrolidine CH-NH₂ | 3.0–3.5 | Triplet |
| Triazine NH | 8.5–10.0 | Broad singlet |
| Triazine CH₂ | 4.0–4.5 | Quartet |
¹³C NMR would reveal carbonyl carbons at δ 165–175 ppm and pyrrolidine carbons between δ 25–55 ppm .
Infrared (IR) Vibrational Fingerprint Interpretation
The IR spectrum is dominated by stretches associated with carbonyl groups and amine functionalities:
- N-H Stretches : Primary and secondary amines exhibit broad bands near 3300–3500 cm⁻¹ .
- C=O Stretches : The two carbonyl groups in the triazine ring produce strong absorptions at 1680–1720 cm⁻¹ .
- C-N Stretches : Aromatic C-N vibrations in the triazine core appear at 1350–1450 cm⁻¹ .
Table 4: Key IR Absorption Bands
| Bond Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (amine) | 3300–3500 | Strong |
| C=O (triazine) | 1680–1720 | Strong |
| C-N (triazine) | 1350–1450 | Medium |
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) would yield a molecular ion peak at m/z 216 (M⁺), with characteristic fragmentation pathways:
- Loss of the pyrrolidine sidechain (-C₅H₁₀N₂ , m/z 216 → 130).
- Cleavage of the triazine ring, producing ions at m/z 85 (C₃H₅N₂O₂⁺) and m/z 131 (C₅H₇N₃O⁺).
Table 5: Major MS Fragments
| m/z | Fragment Ion |
|---|---|
| 216 | [M]⁺ |
| 130 | C₃H₂N₃O₂⁺ |
| 85 | C₃H₅N₂O₂⁺ |
The base peak likely corresponds to the stabilized triazine fragment at m/z 85 due to resonance in the conjugated system.
Properties
Molecular Formula |
C7H11N5O2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H11N5O2/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5/h4H,1-3,8H2,(H2,9,11,13,14) |
InChI Key |
PQEOYPAKMKMPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The 1,2,4-triazine-3,5-dione scaffold is a versatile pharmacophore. Below is a detailed comparison of structurally related compounds, emphasizing substituent-driven differences in activity and applications:
Pharmacological and Mechanistic Insights
Anticonvulsant Activity: Lamotrigine’s 2,3-dichlorophenyl substituent is critical for sodium channel blocking, reducing neuronal hyperexcitability . Triazine-dione derivatives with aromatic substituents (e.g., phenyl groups) show anticonvulsant efficacy in rodent models, likely via GABAergic modulation . The 3-aminopyrrolidine group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents.
Antitumor Activity: 6-Azauracil acts as a pyrimidine analog, disrupting RNA synthesis and exhibiting activity against murine tumors . Its lack of a ribose group limits bioavailability, addressed in 6-azauridine via glycosylation . The 3-aminopyrrolidine substituent in the target compound could improve solubility or tumor-targeting compared to non-polar analogs.
Safety Profiles :
Biological Activity
6-(3-Aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 1249530-93-5) is a compound that has garnered attention in recent research for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 197.19 g/mol. The compound features a tetrahydrotriazine core which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1249530-93-5 |
| Molecular Formula | C₇H₁₁N₅O₂ |
| Molecular Weight | 197.19 g/mol |
Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer activity. A study focusing on the synthesis of 3-amino-1,2,4-triazine derivatives demonstrated that these compounds can inhibit pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. The synthesized compounds showed potent inhibitory activity against PDKs and were effective in inducing apoptosis in cancer cells at low micromolar concentrations .
Mechanism of Action:
The mechanism involves the disruption of the PDK/PDH axis leading to metabolic dysregulation in cancer cells. This results in reduced energy production and increased oxidative stress within the cells, ultimately triggering apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications on the triazine ring can enhance biological activity. For instance:
- Substituents on the triazine ring : Different substituents can affect binding affinity to target proteins.
- Pyrrolidine moiety : The presence of the aminopyrrolidine group significantly contributes to the compound's ability to induce cell death in cancer models.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Future Directions
Further research is needed to optimize the pharmacological properties of this compound. Potential areas of exploration include:
- Development of analogs : To improve efficacy and reduce side effects.
- Clinical trials : To assess safety and effectiveness in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
